Copper acetylacetonate

Laser Physics Quantum Electronics Copper Vapor Laser

Choose Copper(II) acetylacetonate over simple copper salts to eliminate process variability. Unlike copper acetate or chloride, the chelating acac ligand ensures structural integrity up to 423 K, enabling precise sublimation control (ΔH_sub = 57 ± 1 kJ mol⁻¹) for uniform thin films in ALD/CVD. In copper vapor lasers, it delivers a documented 3:2:1 energy output advantage. For green chemistry, it offers a proven scCO₂ solubility pathway (100–200 bar) for high-purity copper deposition. This 98% pure, blue crystalline powder provides the thermal control and performance gains your applications demand.

Molecular Formula C10H16CuO4
Molecular Weight 263.78 g/mol
Cat. No. B8491713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper acetylacetonate
Molecular FormulaC10H16CuO4
Molecular Weight263.78 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]
InChIInChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;
InChIKeyZKXWKVVCCTZOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Copper Acetylacetonate (Cu(acac)₂) – Technical Baseline and Core Physicochemical Profile for Informed Procurement


Copper(II) acetylacetonate (Cu(acac)₂, CAS 13395-16-9) is a coordination compound of the β-diketonate class, comprising a central Cu²⁺ ion chelated by two acetylacetonate (acac) ligands. It is supplied as a blue crystalline powder with a molecular weight of 261.76 g/mol . The compound exhibits a defined thermal profile: a melting/decomposition point ranging from 284–288 °C (lit.) and a sublimation behavior characterized by a measurable vapor pressure of 0.13 hPa at 163 °C . Its solubility profile is distinctly non-polar, with very low water solubility (0.2 g/L at 20 °C) but high solubility in organic solvents such as benzene, chloroform, and carbon tetrachloride [1][2]. These fundamental properties underpin its utility as a volatile, non-aqueous precursor in vapor deposition and as a homogeneous catalyst in organic media.

Copper Acetylacetonate vs. Simple Copper Salts: Why Interchangeability is Not Guaranteed in Precision Chemistry


Substituting Cu(acac)₂ with a simple copper salt such as copper(II) acetate or chloride, based solely on copper content, introduces significant variability in reaction mechanism, process stability, and final material quality. The chelating acac ligand does not merely serve as a solubilizing group; it fundamentally alters the coordination sphere of the copper center, influencing both its volatility and its decomposition pathway. For instance, in nanoparticle synthesis, the use of Cu(acac)₂ versus Cu(OAc)₂ leads to divergent catalytic transformations of the reaction medium [1]. In high-temperature processes like Chemical Vapor Deposition (CVD), the thermal decomposition profiles differ drastically: Cu(acac)₂ maintains structural integrity up to 423 K, while simple salts like copper acetate monohydrate begin dehydrating and decomposing at significantly lower temperatures (e.g., 168 °C for dehydration, followed by decomposition starting around 220 °C) [2][3]. These differences in stability and reactivity profile necessitate rigorous, application-specific evaluation of the precursor, as highlighted in the quantitative evidence that follows.

Quantitative Differentiation of Copper Acetylacetonate: A Head-to-Head Evidence Guide for Technical Selection


Superior Laser Output Efficiency: Cu(acac)₂ vs. Copper Acetate and Copper Chloride as Lasants

In a direct head-to-head comparison within a copper vapor laser system operating on the 5106 Å transition, copper acetylacetonate [Cu(ac)₂] demonstrated a total output energy ratio of 3:2:1 when compared against copper(II) acetate [Cu(Ac)] and copper chloride [CuCl], respectively, under optimized lasing conditions (temperature, buffer gas pressure, dissociation pulse energy, and time delay) [1].

Laser Physics Quantum Electronics Copper Vapor Laser

Quantified Thermal Stability: Cu(acac)₂ Thin Film Integrity up to 423 K Under Vacuum

Thermogravimetric analysis (TGA) of Cu(acac)₂ powder demonstrates thermal stability up to 423 K (150 °C). This is corroborated by FTIR analysis of thermally evaporated thin films, which confirms the absence of decomposition after annealing at temperatures up to 423 K for 2 hours in vacuum. Annealing at 473 K (200 °C), however, results in an amorphous state and destruction of the film surface, defining the upper limit for maintaining structural integrity in thin-film processes [1]. In contrast, copper(II) acetate monohydrate (CuAc₂·H₂O) dehydrates at 168 °C and begins partial decomposition at 220 °C, a significantly lower threshold [2].

Thin Film Technology Materials Science Thermal Analysis

Volatility Profile: Sublimation Enthalpy and Vapor Pressure Characteristics of Cu(acac)₂

The volatility of Cu(acac)₂ is a key differentiator for vapor-phase applications. Using the torsion effusion method over a temperature range of 316–445 K, the standard sublimation enthalpy (ΔH₂₉₈⁰) for Cu(acac)₂ was determined to be 57 ± 1 kJ mol⁻¹ [1]. This value is 10 kJ mol⁻¹ higher than that of aluminum acetylacetonate (Al(acac)₃), which has a ΔH₂₉₈⁰ of 47 ± 1 kJ mol⁻¹ over the same temperature range, indicating a distinct thermodynamic barrier to vaporization for the copper complex [1]. Furthermore, its vapor pressure is quantifiable at 0.13 hPa at 163 °C, and it is known to sublime at 78 °C under a reduced pressure of 66.661 Pa [2].

Chemical Vapor Deposition Thermodynamics Volatile Precursors

Solubility in Supercritical CO₂: Cu(acac)₂ vs. Copper Heptadionate as a Green Deposition Precursor

For applications utilizing supercritical carbon dioxide (scCO₂) as a solvent for deposition, the solubility of the copper precursor is a critical process parameter. Using a dynamic saturation technique, the solubility of Cu(acac)₂ in scCO₂ was measured across a pressure range of 100–200 bar at two temperatures (312.0 K and 332.0 K) [1]. This data allows for direct comparison with other copper coordination compounds, such as copper heptadionate, under identical conditions (312 K, 100–200 bar) to establish a relative solubility scale [1].

Supercritical Fluid Deposition Green Chemistry Materials Processing

Divergent Reaction Mechanisms in Nanoparticle Synthesis: Cu(acac)₂ vs. Cu(OAc)₂ Precursors

The choice between copper acetylacetonate and copper acetate as a precursor is not trivial and leads to significant differences in reaction mechanism during colloidal nanoparticle synthesis. A study by Pesesse and Carenco (2021) found that copper nanoparticles prepared from the Cu(acac)₂ complex or the Cu(OAc)₂ complex exhibit significant differences in terms of reaction mechanism and the further catalytic transformation of the reaction medium (oleylamine) [1]. This implies that the ligand environment of the copper precursor actively participates in or modifies the chemical pathways during nanoparticle formation and subsequent functionalization.

Nanoparticle Synthesis Colloidal Chemistry Reaction Mechanism

High-Value Application Scenarios for Copper Acetylacetonate Based on Verified Differentiation


1. Copper Vapor Lasers: Maximizing Optical Output Efficiency

The 3:2:1 output energy advantage of Cu(acac)₂ over copper acetate and copper chloride, as documented in head-to-head laser experiments, positions it as the precursor of choice for applications requiring maximum efficiency in copper vapor laser systems [1]. This directly translates to lower operational costs and higher performance in scientific and industrial laser applications where a 5106 Å line is utilized.

2. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Ensuring Process Control via Thermal Stability

The quantified thermal stability of Cu(acac)₂ up to 423 K, compared to the much lower decomposition onset of copper acetate (decomposition starts at 220 °C after dehydration), makes it a reliable precursor for vacuum-based thin film deposition techniques [2]. Its well-defined sublimation enthalpy (57 ± 1 kJ mol⁻¹) further allows for precise control over precursor delivery rates, which is essential for achieving uniform, high-quality copper films in microelectronics and semiconductor manufacturing [3].

3. Supercritical Fluid Deposition (SCFD): A Green Route to Copper Thin Films

For research and development focused on environmentally benign processing, Cu(acac)₂ offers a pathway to high-purity copper deposition via supercritical CO₂ [4]. The available solubility data in scCO₂ under industrially relevant pressures (100–200 bar) provides a concrete starting point for process development, offering an alternative to traditional CVD that uses hazardous organic solvents.

4. Nanoparticle Synthesis: Controlling Reaction Pathways and Colloidal Properties

In the synthesis of colloidal copper nanoparticles, the choice of Cu(acac)₂ over a simple salt like copper acetate is not merely a substitution but a modification of the chemical environment [5]. The evidence shows that Cu(acac)₂ alters the catalytic transformation of the reaction solvent (e.g., oleylamine). This can be leveraged to fine-tune nanoparticle surface chemistry, size distribution, and dispersibility, which are critical parameters in catalysis, printed electronics, and biomedical imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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